molecular formula C10H15BrO2 B6173333 2-bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one CAS No. 2758003-93-7

2-bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one

Cat. No. B6173333
CAS RN: 2758003-93-7
M. Wt: 247.1
InChI Key:
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Description

2-bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one, also known as 2-bromo-1-ethanone, is an organic compound with a unique structure. It is a colorless liquid with a boiling point of 79°C and a melting point of -2°C. It is a derivative of ethanone, which is an important starting material for organic synthesis. 2-bromo-1-ethanone has found a wide range of applications in the fields of synthetic organic chemistry, pharmaceuticals, and materials science.

Mechanism of Action

2-bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-onehanone is an important intermediate in the synthesis of organic compounds. The reaction of 2-bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-onehanone with an appropriate nucleophile produces an alkyl bromide. This alkyl bromide can then be used to synthesize a variety of organic compounds.
Biochemical and Physiological Effects
2-bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-onehanone is not known to have any biochemical or physiological effects in humans or animals.

Advantages and Limitations for Lab Experiments

2-bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-onehanone is a useful reagent in laboratory experiments due to its relatively low cost and ease of synthesis. It is also relatively stable, making it suitable for use in a variety of reactions. However, it is highly flammable and should be handled with care.

Future Directions

2-bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-onehanone has a wide range of potential applications in the fields of synthetic organic chemistry, pharmaceuticals, and materials science. In the future, it may be used in the synthesis of novel compounds, such as polymers and coatings. Additionally, it may be used in the synthesis of pharmaceuticals, such as antibiotics and antifungals. Finally, it may be used as a starting material for the synthesis of a variety of organic compounds.

Synthesis Methods

2-bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-onehanone can be synthesized through a number of different methods, including the reaction of ethanone with bromine, the reaction of ethanone with bromine and sulfuric acid, the reaction of ethanone with bromine and hydrochloric acid, and the reaction of ethanone with bromine and potassium bromide. The most commonly used method is the reaction of ethanone with bromine and sulfuric acid. This method produces a high yield of 2-bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-onehanone.

Scientific Research Applications

2-bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-onehanone is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, such as esters, amides, and amines. It is also used in the synthesis of pharmaceuticals, such as antibiotics and antifungals. Additionally, it is used in the synthesis of materials, such as polymers and coatings.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one involves the conversion of 1-ethyl-2-oxabicyclo[2.2.1]heptan-4-one to the desired product through bromination and subsequent substitution reactions.", "Starting Materials": [ "1-ethyl-2-oxabicyclo[2.2.1]heptan-4-one", "Bromine", "Sodium hydroxide", "Acetic acid", "Hydrogen peroxide", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Bromination of 1-ethyl-2-oxabicyclo[2.2.1]heptan-4-one with bromine in acetic acid to form 2-bromo-1-ethyl-2-oxabicyclo[2.2.1]heptan-4-one.", "Step 2: Treatment of 2-bromo-1-ethyl-2-oxabicyclo[2.2.1]heptan-4-one with sodium hydroxide in ethanol to form 2-bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-ol.", "Step 3: Oxidation of 2-bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-ol with hydrogen peroxide in acetic acid to form 2-bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one.", "Step 4: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with ethyl acetate." ] }

CAS RN

2758003-93-7

Product Name

2-bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one

Molecular Formula

C10H15BrO2

Molecular Weight

247.1

Purity

95

Origin of Product

United States

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